molecular formula C18H19N3O3S3 B3299258 N-(2-methyl-1,3-benzothiazol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide CAS No. 899732-02-6

N-(2-methyl-1,3-benzothiazol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Cat. No.: B3299258
CAS No.: 899732-02-6
M. Wt: 421.6 g/mol
InChI Key: MAYXSTSDNDQMCO-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-benzothiazol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound that features a benzothiazole ring, a thiophene ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and acetic acid, the benzothiazole ring is formed through cyclization.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation using methyl iodide.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often starting from piperidine and reacting with appropriate reagents to introduce the carboxamide group.

    Coupling of the Rings: The benzothiazole and piperidine rings are coupled using a sulfonyl chloride derivative of thiophene, under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and thiophene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-methyl-1,3-benzothiazol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for use in organic electronics and as a building block for novel materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-benzothiazol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors in biological systems.

    Pathways Involved: The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • N-(2-methyl-1,3-benzothiazol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
  • N-(2-methyl-1,3-benzothiazol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxylate
  • N-(2-methyl-1,3-benzothiazol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxylic acid

Uniqueness: The unique combination of the benzothiazole, thiophene, and piperidine rings, along with the specific functional groups, gives this compound distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S3/c1-12-19-15-11-14(4-5-16(15)26-12)20-18(22)13-6-8-21(9-7-13)27(23,24)17-3-2-10-25-17/h2-5,10-11,13H,6-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYXSTSDNDQMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-methyl-1,3-benzothiazol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
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N-(2-methyl-1,3-benzothiazol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
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N-(2-methyl-1,3-benzothiazol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
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N-(2-methyl-1,3-benzothiazol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
Reactant of Route 5
N-(2-methyl-1,3-benzothiazol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
Reactant of Route 6
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N-(2-methyl-1,3-benzothiazol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

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